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Cat. No.: B560106 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia

Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA

Damage Response (DDR) pathway, activated in response to replication stress and DNA

damage.[1][2] By inhibiting ATR, Ceralasertib disrupts cell-cycle checkpoints and DNA repair,

leading to synthetic lethality in tumors with high levels of replication stress or defects in other

DDR pathways, such as those with ATM loss.[2] These application notes provide detailed

protocols for the in vivo formulation of Ceralasertib for preclinical research, along with a

summary of its mechanism of action and relevant signaling pathways.

Mechanism of Action and Signaling Pathway
Ceralasertib is an ATP-competitive inhibitor of ATR kinase.[3] ATR is a key regulator of the

cellular response to DNA replication stress. When replication forks stall, ATR is activated and

phosphorylates a number of downstream targets, including Checkpoint Kinase 1 (CHK1).[1][2]

This phosphorylation cascade leads to cell cycle arrest, primarily at the G2/M checkpoint,

allowing time for DNA repair and fork stabilization.[1] In cancer cells with high intrinsic

replication stress due to oncogene activation or loss of tumor suppressors, inhibition of ATR by

Ceralasertib prevents this protective response.[2] The unresolved DNA damage leads to

mitotic catastrophe and cell death.
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Quantitative Data for In Vivo Formulation
The following table summarizes key parameters for the in vivo formulation of Ceralasertib. It is

crucial to note that solubility can be affected by the purity of the compound and the specific

formulation components used.

Parameter Value Vehicle/Solvent Notes

Solubility in DMSO
≥ 250 mg/mL (606.05

mM)
Dimethyl sulfoxide

Sonication may be

required.[4]

Solubility in Ethanol 39 mg/mL (94.54 mM) Ethanol
Sonication is

recommended.[4]

Aqueous Solubility High Water
Ceralasertib has high

aqueous solubility.

Oral Bioavailability Orally bioavailable N/A

Ceralasertib is

designed for oral

administration.

Recommended Dose

(preclinical)
25-50 mg/kg Varies by study

Dosing is dependent

on the animal model

and experimental

design.[5]

Plasma Half-life

(human)
12-16 hours N/A [6]
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Below are detailed protocols for the preparation of Ceralasertib formulations for in vivo

studies. The choice of vehicle will depend on the route of administration and the specific

experimental requirements.

Protocol 1: Formulation for Oral Gavage (Suspension)

This protocol is suitable for creating a homogenous suspension for oral administration.

Materials:

Ceralasertib powder

Dimethyl sulfoxide (DMSO)

Propylene glycol

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Procedure:

Weigh the required amount of Ceralasertib powder in a sterile microcentrifuge tube.

Dissolve the Ceralasertib in DMSO to create a stock solution (e.g., 25 mg/mL or 50

mg/mL).[5]

Vortex thoroughly to ensure complete dissolution. Sonication can be used to aid

dissolution if necessary.

For a final dosing solution, dilute the DMSO stock solution 1:5 with propylene glycol.[5] For

example, to prepare 1 mL of a 5 mg/mL dosing solution from a 25 mg/mL stock, add 200

µL of the stock to 800 µL of propylene glycol.

Vortex the final solution vigorously before each administration to ensure a uniform

suspension.
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Protocol 2: Formulation for Oral Gavage (Solution with Co-solvents)

This protocol is designed to create a clear solution for oral administration, which may improve

absorption.

Materials:

Ceralasertib powder

Dimethyl sulfoxide (DMSO)

PEG300 (Polyethylene glycol 300)

Tween 80 (Polysorbate 80)

Saline (0.9% NaCl)

Sterile tubes

Vortex mixer

Procedure:

Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40%

PEG300, 5% Tween 80, and 45% Saline.[4]

Weigh the desired amount of Ceralasertib powder.

Add the vehicle to the Ceralasertib powder to achieve the target concentration (e.g., 7.6

mg/mL).[4]

Vortex the mixture until the Ceralasertib is completely dissolved, resulting in a clear

solution.

Protocol 3: Formulation for Intraperitoneal Injection

While Ceralasertib is orally bioavailable, some experimental designs may require

intraperitoneal injection.
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Materials:

Ceralasertib powder

Dimethyl sulfoxide (DMSO)

PEG300 (Polyethylene glycol 300)

Saline (0.9% NaCl)

Sterile tubes

Vortex mixer

Ultrasonic bath

Procedure:

Prepare the vehicle by mixing 50% PEG300 and 50% saline.

Weigh the required amount of Ceralasertib.

First, dissolve the Ceralasertib in a minimal amount of DMSO.

Add the PEG300/saline vehicle to the dissolved Ceralasertib to reach the final desired

concentration and volume.

Use an ultrasonic bath to ensure the solution is clear and homogenous. A final

concentration of up to 10 mg/mL should be achievable.[7]

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo efficacy study using

Ceralasertib.
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Disclaimer: These protocols are intended for research purposes only. The specific formulation

and dosage of Ceralasertib should be optimized for each experimental model and study

design. It is essential to consult relevant literature and adhere to all institutional and

governmental regulations regarding animal research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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